

Compound of Interest

Compound Name: **Allyltrimethoxysilane**
Cat. No.: **B1265876**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrimethoxysilane (ATMOS) is a bifunctional organosilane compound featuring a reactive allyl group and hydrolyzable methoxy groups.^{[1][2]} This reagent for the introduction of the allyl group, enabling the formation of complex molecules such as homoallylic alcohols and amines, which are valuable

Chemical Structure and Identification

The fundamental structure of **allyltrimethoxysilane** consists of a central silicon atom bonded to an allyl group (-CH₂CH=CH₂) and three methoxy groups (-CH₃).

```
graph Allyltrimethoxysilane_Structure {
    graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=6, height=3];
    node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"];
    edge [penwidth=1.5, color="#5F6368"];

    // Central Silicon Atom
    Si [label="Si"];

    // Methoxy Groups
    O1 [label="O"];
    C1 [label="CH3"];
    O2 [label="O"];
    C2 [label="CH3"];
    O3 [label="O"];
    C3 [label="CH3"];

    // Allyl Group
    C4 [label="CH2"];
    C5 [label="CH"];
    C6 [label="CH2"];

    // Bonds
    Si -- O1;
    O1 -- C1;
    Si -- O2;
```

```
02 -- C2;
Si -- O3;
O3 -- C3;
Si -- C4;
C4 -- C5 [penwidth=1.5];
C5 -- C6 [style=filled, penwidth=2.5];
}
```

Figure 2: General workflow for surface modification using **Allyltrimethoxysilane**.

Application in Organic Synthesis: The Hosomi-Sakurai Reaction

In organic synthesis, **allyltrimethoxysilane** is a valuable source of a nucleophilic allyl group for carbon-carbon bond formation [5][6].

The general mechanism proceeds as follows:

•

Activation: A strong Lewis acid (e.g., TiCl_4 , $\text{BF}_3 \cdot \text{OEt}_2$) activates the carbonyl electrophile, making it more nucleophilic [6][7]. Nucleophilic Attack: The π -bond of the allylsilane attacks the activated carbonyl carbon. This attack forms a β -silyl carbocation intermediate [6]. Intermediate Formation: A transient β -silyl carbocation intermediate is formed. This intermediate is highly reactive [5][6]. Elimination: The silyl group is eliminated, leading to the formation of a new carbon-carbon double bond [7].

Figure 3: Simplified logical flow of the Hosomi-Sakurai allylation reaction.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application and substrate. The following

Generalized Protocol for Surface Modification of a Hydroxylated Substrate

This protocol describes a general method for applying **allyltrimethoxysilane** to a surface rich in hydroxyl groups.

•

Substrate Preparation:

- Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, then isopropanol) to remove any organic residues.

- Activate the surface to generate hydroxyl groups. This can be achieved by treatment with a piranha solution (a mixture of concentrated sulfuric and nitric acids).

- Rinse the substrate extensively with deionized water and dry completely under a stream of nitrogen or in a vacuum oven.

- Silanization:

- Prepare a 1-5% (v/v) solution of **allyltrimethoxysilane** in an anhydrous solvent, such as toluene or ethanol.
[9] * Immerse the cleaned, dry substrates in the silane solution. The reaction can be carried out at room temperature for 24 hours.
[8][10] * All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

- Post-Treatment:

- Remove the substrates from the silanization solution and rinse thoroughly with the same solvent to remove any excess silane.

Cure the coated substrates by baking in an oven (e.g., 100-120°C for 30-60 minutes) to complete the condensation reaction.

Representative Protocol for Hosomi-Sakurai Allylation of an Aldehyde

This protocol is adapted from a procedure for allyltrimethylsilane and is representative for the allylation of aldehydes. [7]

•

Reaction Setup:

◦

To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere,

◦

Slowly add titanium tetrachloride ($TiCl_4$, 1.0 equiv) dropwise. Stir the resulting mixture at -78 °C for 5-10 minutes.

•

Addition of **Allyltrimethoxysilane**:

◦

Add **allyltrimethoxysilane** (1.5 equiv) dropwise to the reaction mixture.

◦

Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chr

•

Workup and Purification:

◦

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chlo

◦

Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.

◦

Separate the organic and aqueous layers. Extract the aqueous layer with additional portions of DCM.

◦

Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under re

◦

Purify the resulting crude product by flash column chromatography on silica gel to afford the desired homo

Safety and Handling

Allyltrimethoxysilane is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation. [1]

Table 4: GHS Hazard Information for **Allyltrimethoxysilane**

Hazard Class
Flammable Liquids
Skin Corrosion/Irritation
Serious Eye Damage/Eye Irritation
Specific Target Organ Toxicity (Single Exposure)

Data sourced from Sigma-Aldrich Safety Data Sheet.

[\[11\]](#)

•

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a [\[11\]](#)* Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sp

•

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [\[1\]](#)Recommended stor

•

In case of contact: For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]

- 2. Allyltrimethoxysilane | CAS 2551-83-9 | Alkyl Alkoxy Silane | Silanes [powerchemical.net]
- 3. ALLYLTRIMETHOXYSILANE | [gelest.com]
- 4. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ..
- 5. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 6. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 7. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries [pubmed]
- 10. researchgate.net [researchgate.net]
- 11. Allyltrimethoxysilane 95 2551-83-9 [sigmaaldrich.com]
- 12. Allyltrimethoxysilane | 2551-83-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Allyltrimethoxysilane: Chemical Properties and Structure]. BenchChem, [2025]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.